molecular formula C14H16N2 B1667673 Atipamezol CAS No. 104054-27-5

Atipamezol

Katalognummer: B1667673
CAS-Nummer: 104054-27-5
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: HSWPZIDYAHLZDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atipamezol ist eine synthetische Verbindung, die als α2-Adrenozeptor-Antagonist wirkt. Es wird hauptsächlich in der Veterinärmedizin eingesetzt, um die sedierenden und analgetischen Wirkungen von Dexmedetomidin und Medetomidin bei Hunden aufzuheben .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte. Eine gängige Methode beginnt mit der Reaktion von 1-Trityl-1H-imidazol-4-carboxaldehyd mit ortho-Xylol in Gegenwart von Essigsäure zur Bildung eines Zwischenprodukts. Dieses Zwischenprodukt wird dann mit Kaliumcarbonat und überschüssigem Iodethan in Aceton behandelt, um ein alkyliertes Produkt zu erhalten. Der letzte Schritt beinhaltet die Reduktion dieses Produkts unter Verwendung eines Palladium-auf-Kohle-Katalysators (Pd/C) unter Wasserstoffdruck, um this compound als sein Hydrochloridsalz zu erhalten . Diese Methode ist aufgrund ihrer Einfachheit und der Verfügbarkeit kommerzieller Vorläufer vorteilhaft.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Essigsäure, Kaliumcarbonat, Iodethan und Pd/C-Katalysator. Die Hauptprodukte, die gebildet werden, sind Zwischenprodukte, die schließlich zum endgültigen Atipamezolhydrochlorid führen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Atipamezole exhibits high affinity for alpha-2 adrenergic receptors, which allows it to effectively counteract the sedative effects induced by agonists such as medetomidine and dexmedetomidine. It is characterized by rapid absorption and distribution, making it suitable for quick reversal of sedation. Notably, atipamezole has been shown to have minimal cardiovascular side effects in humans at therapeutic doses, although higher doses may lead to increased blood pressure and motor restlessness .

Veterinary Medicine Applications

  • Reversal of Sedation :
    • Atipamezole is predominantly used in veterinary practice to reverse sedation in dogs and other animals induced by medetomidine. Clinical studies have demonstrated its efficacy in rapidly restoring normal activity levels, with median arousal times ranging from 3 to 5 minutes post-administration .
    • A study involving 319 dogs showed that atipamezole effectively reversed deep sedation and bradycardia caused by medetomidine, with a high success rate reported by veterinarians .
  • Analgesic Effects :
    • Atipamezole has been observed to enhance pain-related responses in animals with sustained nociception, suggesting a potential role in pain management protocols .
  • Cognitive Enhancement :
    • Research indicates that low doses of atipamezole can improve cognitive functions in animal models, enhancing alertness and attention during tasks requiring decision-making . For instance, it improved choice accuracy in rats subjected to visual attention tests.

Human Medicine Research

While primarily utilized in veterinary settings, atipamezole's applications are being explored in human medicine:

  • Sedation Reversal :
    • In clinical trials, atipamezole has been shown to effectively reverse the sedative effects of dexmedetomidine in healthy volunteers. Doses ranging from 15 to 150 micrograms per kilogram were administered intravenously, leading to significant improvements in vigilance and psychomotor performance . The reversal of sedation was dose-dependent and could last up to seven hours post-administration.
  • Potential for Neurological Applications :
    • There is ongoing research into the potential benefits of atipamezole in treating neurological conditions such as Parkinson's disease and cognitive impairments associated with aging. Its ability to enhance dopaminergic activity may provide therapeutic advantages in these areas .
  • Combination Therapy :
    • Studies have investigated the use of atipamezole in combination with other drugs for enhanced therapeutic effects. For example, its role in reversing sedation while potentially augmenting analgesic effects when used alongside other medications is being explored .

Case Study 1: Veterinary Application

A double-blind study conducted across several Finnish veterinary clinics evaluated the effectiveness of atipamezole in reversing medetomidine-induced sedation in dogs. The results indicated that atipamezole significantly reduced recovery times compared to placebo, with minimal side effects reported.

Case Study 2: Human Clinical Trial

In a randomized controlled trial assessing the safety and efficacy of atipamezole for reversing dexmedetomidine sedation in healthy volunteers, participants receiving the highest dose exhibited complete resolution of sedation within minutes, alongside restored hemodynamic stability without significant adverse effects .

Biochemische Analyse

Biochemical Properties

Atipamezole is a competitive antagonist at α2-adrenergic receptors . It competes with dexmedetomidine, an α2-adrenergic receptor agonist . The structural similarity between atipamezole and dexmedetomidine allows atipamezole to compete for receptor binding sites .

Cellular Effects

Atipamezole’s primary cellular effect is the reversal of the sedative and analgesic effects of dexmedetomidine and medetomidine . It competes with these sedatives for α2-adrenergic receptors and displaces them . This displacement leads to the reversal of the sedative effects .

Molecular Mechanism

Atipamezole’s mechanism of action involves its interaction with α2-adrenergic receptors . By competing with dexmedetomidine and medetomidine for these receptors, atipamezole can displace these sedatives from the receptors, thereby reversing their effects .

Temporal Effects in Laboratory Settings

Atipamezole has a very quick onset, usually waking an animal up within 5 to 10 minutes . It undergoes heavy first-pass metabolism in the liver, which includes glucuronidation . The metabolites are mostly excreted in the urine .

Dosage Effects in Animal Models

The dosage effects of atipamezole in animal models vary. For example, in dogs, the atipamezole hydrochloride dose is five times that of the previous medetomidine hydrochloride dose or ten times that of the dexmedetomidine hydrochloride dose .

Metabolic Pathways

Atipamezole undergoes heavy first-pass metabolism in the liver, which includes glucuronidation . This metabolic process involves the addition of a glucuronic acid group to atipamezole, making it more water-soluble and easier to excrete .

Transport and Distribution

Atipamezole is distributed extensively to the tissues . At a particular time, concentrations in the brain reach two to three times the concentration in the plasma .

Vorbereitungsmethoden

The synthesis of atipamezole involves several steps. One common method starts with the reaction of 1-trityl-1H-imidazole-4-carboxaldehyde with ortho-xylene in the presence of acetic acid to form an intermediate. This intermediate is then treated with potassium carbonate and excess iodoethane in acetone to yield an alkylated product. The final step involves the reduction of this product using palladium on carbon (Pd/C) catalyst under hydrogen pressure to produce atipamezole as its hydrochloride salt . This method is advantageous due to its simplicity and the availability of commercial precursors.

Analyse Chemischer Reaktionen

Atipamezole undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic acid, potassium carbonate, iodoethane, and Pd/C catalyst. The major products formed are intermediates that eventually lead to the final atipamezole hydrochloride.

Vergleich Mit ähnlichen Verbindungen

Atipamezol ist unter den α2-Adrenozeptor-Antagonisten einzigartig aufgrund seiner hohen Spezifität und des schnellen Wirkungseintritts. Ähnliche Verbindungen sind:

This compound zeichnet sich durch seine gezielte Wirkung und minimalen Nebenwirkungen aus, was es zu einer bevorzugten Wahl in der Veterinärmedizin macht.

Biologische Aktivität

Atipamezole is a potent and selective antagonist of alpha-2 adrenergic receptors, primarily utilized in veterinary medicine to reverse sedation induced by alpha-2 agonists such as medetomidine and xylazine. This article provides a comprehensive overview of the biological activity of atipamezole, including pharmacological effects, pharmacokinetics, and case studies demonstrating its clinical applications.

Pharmacological Effects

Atipamezole exhibits several pharmacological effects that are significant in both clinical and research settings:

  • Reversal of Sedation : Atipamezole effectively reverses sedation and associated cardiovascular effects induced by medetomidine and xylazine in various animal species, including dogs, cats, horses, and ruminants .
  • Cardiovascular Effects : Studies indicate that atipamezole administration leads to an increase in heart rate (HR) and cardiac output after the reversal of sedative agents. For instance, in a study involving cats, atipamezole completely reversed the hemodynamic changes caused by high doses of medetomidine .
  • Dose-Dependent Response : The drug's effectiveness is dose-dependent. In a study on rats, different doses of atipamezole were administered to reverse medetomidine-induced decreases in tear flow, with higher doses achieving full reversal to baseline levels .

Pharmacokinetics

The pharmacokinetic profile of atipamezole has been elucidated through various studies:

  • Administration Routes : Atipamezole is typically administered intravenously or intramuscularly. Oral administration has shown no detectable plasma levels .
  • Half-Life and Clearance : The elimination half-life of atipamezole ranges from 1.7 to 2.0 hours, with a total plasma clearance rate between 1.1 to 1.5 L/h/kg .
  • Plasma Concentrations : Following intravenous administration, dose-related increases in plasma concentrations were observed, correlating with subjective drug effects such as increased alertness and nervousness .

Case Studies

Several case studies highlight the clinical utility of atipamezole:

  • Reversal of Medetomidine Sedation :
    • In a controlled study involving calves, atipamezole effectively reversed medetomidine-induced sedation and cardiovascular depression. The study demonstrated significant improvements in heart rate and overall recovery times post-sedation .
  • Impact on Tear Flow :
    • A study conducted on rats showed that atipamezole not only reversed the decrease in tear flow caused by medetomidine but also provided insights into the involvement of alpha-2 adrenergic receptors in this physiological response .
  • Cardiovascular Monitoring :
    • Research involving echocardiographic assessments indicated that atipamezole could reverse adverse cardiac effects induced by sedatives without significantly increasing cardiac troponin I levels, suggesting a safety profile in terms of cardiac stress during sedation reversal .

Summary Table of Biological Activities

Biological Activity Observation Reference
Reversal of SedationEffective against medetomidine and xylazine
Cardiovascular EffectsIncreased HR and cardiac output post-reversal
Dose-Dependent ResponseFull reversal of tear flow decrease at optimal doses
PharmacokineticsHalf-life: 1.7-2.0 hours; IV administration preferred

Eigenschaften

IUPAC Name

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWPZIDYAHLZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049135
Record name Atipamezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104054-27-5
Record name Atipamezole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104054-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atipamezole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atipamezole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atipamezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATIPAMEZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atipamezole
Reactant of Route 2
Atipamezole
Reactant of Route 3
Atipamezole
Reactant of Route 4
Atipamezole
Reactant of Route 5
Atipamezole
Reactant of Route 6
Atipamezole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.